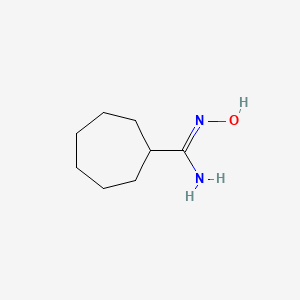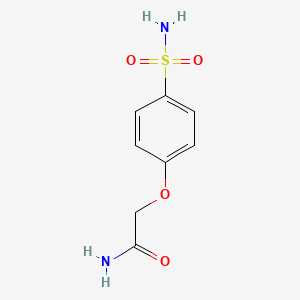
2-(4-Sulfamoylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Sulfamoylphenoxy)acetamide” is a chemical compound that has been studied in the context of medicinal chemistry . It has been used in the preparation of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy .
Synthesis Analysis
The synthesis of “this compound” involves the conjugation of ibuprofen and flurbiprofen with sulfa drugs . The newly designed conjugates were confirmed by spectroscopic techniques such as IR, 1HNMR, 13CNMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been studied using various techniques. For instance, it has been used in the crystal structure of the human BACE1 catalytic domain .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of medicinal chemistry. It has been used in the development of new pharmaceutical compounds .Applications De Recherche Scientifique
Synthesis and Reactivity
2-(4-Sulfamoylphenoxy)acetamide serves as a versatile synthon in the synthesis of heterocyclic compounds, demonstrating its utility as a building block for diverse chemical reactions. For instance, it has been employed in the synthesis of polyfunctionalized heterocyclic compounds, highlighting its reactivity and the potential to generate a wide range of derivatives with varying biological and chemical properties (Gouda, 2014). This application underlines the compound's significance in medicinal chemistry and drug design, offering pathways to novel therapeutic agents.
Antimicrobial Activity
The synthesis of novel compounds derived from this compound has led to the discovery of antimicrobial agents. For example, derivatives synthesized from N-(4-hydroxyphenyl)acetamide have shown promising antimicrobial activity, indicating the potential of this compound derivatives in developing new antimicrobials (Fahad, 2017). These findings suggest that modifications of the this compound structure can lead to compounds with useful biological activities, including fighting resistant microbial strains.
Drug Development and Synthesis
In drug development, the chemical properties of this compound have been exploited to synthesize compounds with potential therapeutic applications. For example, its role in the chemoselective acetylation of 2-aminophenol highlights its utility in synthesizing intermediates for antimalarial drugs, showcasing the broader implications of its reactivity in facilitating the production of life-saving medications (Magadum & Yadav, 2018).
Exploration in Medicinal Chemistry
The exploration of this compound in medicinal chemistry extends beyond antimicrobial activity. Its derivatives have been investigated for various biological activities, including anticancer and anti-inflammatory properties. This exploration is pivotal for the identification of novel therapeutic agents and underscores the compound's potential in medicinal chemistry research (Rani et al., 2014).
Mécanisme D'action
Target of Action
Acetamide, a related compound, has been shown to interact with the aliphatic amidase expression-regulating protein
Result of Action
A related compound, 2-(4-benzhydrylpiperazin-1-yl)-n-(4-sulfamoylphenyl)acetamide, has been shown to be an effective human carbonic anhydrase (hca) inhibitor
Propriétés
IUPAC Name |
2-(4-sulfamoylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-8(11)5-14-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTXAVTWAOIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


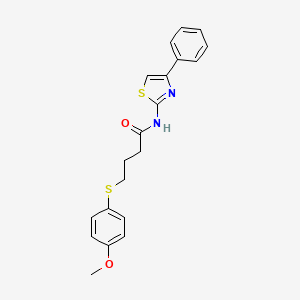
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)
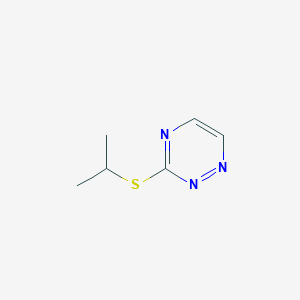

![4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol](/img/structure/B2875660.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)
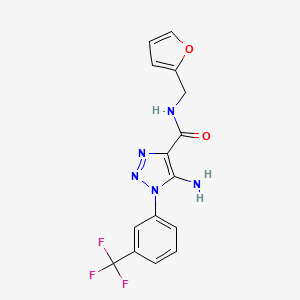

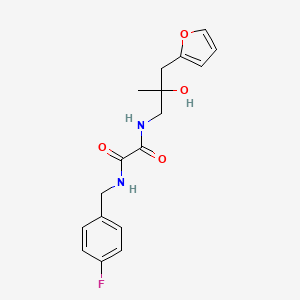
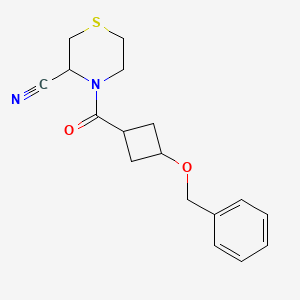
![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2875673.png)
![2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole](/img/structure/B2875675.png)
